molecular formula C10H20ClN3 B12218979 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine

Cat. No.: B12218979
M. Wt: 217.74 g/mol
InChI Key: WDFSGDQHWFQZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is a branched aliphatic amine featuring a 1-methylpyrazole moiety linked via a methylene group. Its molecular formula is C₉H₁₈N₃, with a molecular weight of 168.26 g/mol. Structural analogs of this compound often serve as intermediates in drug discovery or ligands in coordination chemistry, leveraging the pyrazole ring’s nitrogen atoms for binding interactions .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

3-methyl-N-[(1-methylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-9(2)4-6-11-8-10-5-7-13(3)12-10;/h5,7,9,11H,4,6,8H2,1-3H3;1H

InChI Key

WDFSGDQHWFQZMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)C.Cl

Origin of Product

United States

Preparation Methods

Reductive Amination Pathways

Reductive amination is a widely adopted strategy for synthesizing secondary amines. For 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine , this method involves the condensation of 3-methylbutanal with 1-methyl-1H-pyrazol-3-ylmethanamine in the presence of a reducing agent.

Reaction Conditions and Catalysts

  • Sodium cyanoborohydride (NaBH3CN) or borane-pyridine complexes are commonly used for selective reduction of imine intermediates.
  • Solvents such as methanol or tetrahydrofuran (THF) facilitate homogeneous mixing, with reaction temperatures maintained at 25–50°C.
  • Yields typically range from 60–75% , though optimization of stoichiometric ratios (e.g., 1:1.2 aldehyde-to-amine) improves efficiency.
Example Protocol:
  • Combine 3-methylbutanal (1.0 equiv) and 1-methyl-1H-pyrazol-3-ylmethanamine (1.2 equiv) in anhydrous THF.
  • Add NaBH3CN (1.5 equiv) portion-wise under nitrogen.
  • Stir at 40°C for 12 hours, followed by quenching with aqueous NH4Cl.
  • Extract with ethyl acetate, dry over Na2SO4, and concentrate to obtain the crude product.

Alkylation of Primary Amines

Alkylation offers a direct route to the target compound by reacting 3-methylbutan-1-amine with 1-(chloromethyl)-1-methyl-1H-pyrazole .

Key Considerations:

  • Phase-Transfer Catalysis (PTC) : Employing tetrabutylammonium bromide (TBAB) in a biphasic system (water/dichloromethane) enhances reaction rates.
  • Base Selection : Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) neutralizes HCl byproducts.
  • Industrial batches report >80% purity after column chromatography (silica gel, hexane/ethyl acetate).
Industrial-Scale Adaptation:
  • A patent-pending method utilizes Lawesson’s reagent for in situ generation of reactive intermediates, achieving 90% conversion at 80°C.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems. A novel approach involves cyclocondensation of 3-methylbutyronitrile with 1-methyl-1H-pyrazole-3-carbaldehyde under microwave conditions.

Advantages:

  • Time Efficiency : Reactions complete in 10–15 minutes versus 6–8 hours conventionally.
  • Green Chemistry : Ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) serve as recyclable solvents, reducing waste.

Catalytic Hydrogenation

Catalytic hydrogenation of nitrile precursors provides a high-yield pathway. For example, 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butyronitrile undergoes hydrogenation over Raney nickel at 50–100 psi H2.

Performance Metrics:

  • Pressure : 80 psi H2 optimal for minimizing side reactions.
  • Temperature : 60°C balances reaction rate and catalyst longevity.
  • Post-purification via distillation yields ≥95% purity .

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Reductive Amination 60–75 85–90 Mild conditions Requires moisture-sensitive agents
Alkylation 70–80 80–90 Scalable Halogenated byproducts
Microwave-Assisted 75–85 90–95 Rapid synthesis Specialized equipment needed
Catalytic Hydrogenation 85–90 ≥95 High purity High-pressure setup required

Industrial Production and Supplier Landscape

Block Chemical Technology (Shanghai) Co., Ltd. dominates commercial synthesis, offering batches at 95% purity under cGMP standards. Their protocol emphasizes:

  • Raw Materials : Sourced from 3-methylbutyryl chloride and 1-methyl-1H-pyrazole-3-methanol .
  • Quality Control : HPLC analysis with UV detection (λ = 254 nm) ensures compliance.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following properties:

  • IUPAC Name : 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine
  • Molecular Formula : C10_{10}H15_{15}N3_{3}
  • Molar Mass : 179.25 g/mol
  • Physical State : Liquid at room temperature

The structure includes a butanamine backbone with a pyrazole moiety, which contributes to its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study highlighted that compounds containing the pyrazole ring can inhibit various cancer cell lines, including MCF7 (breast cancer) and HepG2 (liver cancer). For instance, compounds similar to 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine have shown effective inhibition against cancer cell proliferation with IC50_{50} values ranging from 0.19 µM to 12.50 µM in different assays .

Anti-inflammatory Properties

The compound's pyrazole structure is associated with anti-inflammatory effects, similar to well-known non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory pathway. Such properties make them potential candidates for developing new anti-inflammatory medications .

Synthesis of Functional Materials

The synthesis of materials incorporating pyrazole derivatives has been explored in recent studies. For example, the compound can be utilized in creating coordination complexes with transition metals, which may exhibit unique electronic properties suitable for applications in sensors and catalysis . The ability to modify the pyrazole moiety allows for tuning the properties of these materials.

Data Table: Summary of Biological Activities

Activity TypeCell Line TestedIC50_{50} Value (µM)Reference
AnticancerMCF712.50
AnticancerHepG23.79
Anti-inflammatoryCOX InhibitionVaries

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including those structurally similar to 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine, demonstrated promising results against various cancer cell lines. The researchers employed molecular docking studies to elucidate binding interactions with target proteins involved in cancer progression, leading to the identification of potential lead compounds for further development .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another investigation, researchers synthesized a library of pyrazole derivatives and assessed their anti-inflammatory activities through in vitro assays targeting COX enzymes. The findings revealed that specific structural modifications enhanced their efficacy, paving the way for designing new anti-inflammatory agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ESIMS Data (m/z) Notable Features Reference
Target Compound* C₉H₁₈N₃ 168.26 1-methylpyrazol-3-ylmethyl, 3-methylbutyl Not reported Discontinued; aliphatic amine
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₅N₅ 205.26 Pyridin-3-yl, ethyl 203 ([M+H]⁺) Enhanced π-π stacking potential
3-Methyl-N-(1-(thiophen-2-yl)ethyl)butan-1-amine C₁₁H₁₈N₂S 197.34 Thiophen-2-yl, ethyl Not reported Sulfur-containing; redox-active
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine C₈H₁₄BrN₃ 256.12 Bromo, 3-methylbutan-2-yl Not reported Halogenated; SN2 reactivity
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 260.24 Trifluoromethyl, methyl Not reported Fluorinated; lipophilicity enhancer

* Target Compound : 3-Methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine.

Key Comparisons:

Structural Variations :

  • Pyridine vs. Pyrazole : The N-ethyl-3-pyridyl analog () incorporates a pyridine ring, enabling stronger π-π interactions compared to the target’s pyrazole, which may favor binding to aromatic receptors .
  • Halogenation : The brominated analog () introduces a reactive site for cross-coupling reactions, unlike the target compound, which lacks halogens .
  • Fluorination : The trifluoromethyl-substituted analog () exhibits increased lipophilicity and metabolic stability, critical in drug design .

Electrostatic Effects: Thiophene-containing analogs () may engage in sulfur-mediated redox processes, whereas the target’s aliphatic chain likely prioritizes hydrophobic interactions .

Isomerism Effects: A positional isomer with a pyrazol-4-yl group () highlights steric and electronic differences; the 3-yl substitution in the target may optimize spatial orientation for specific applications .

Spectroscopic Data :

  • While ESIMS data for the target is unavailable, analogs like the N-ethyl-3-pyridyl compound (m/z 203) provide benchmarks for validating synthetic routes .

Biological Activity

3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is a novel compound with significant potential in medicinal chemistry, particularly due to its unique molecular structure and biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various therapeutic contexts.

Molecular Characteristics

Chemical Structure and Properties

The molecular formula of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is C10H20ClN3C_{10}H_{20}ClN_{3}, with a molecular weight of 217.74 g/mol. The compound features a butan-1-amine backbone and a substituted pyrazole ring, which contribute to its reactivity and biological activity .

Antimicrobial Properties

Preliminary studies have indicated that 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine exhibits antimicrobial properties. Research has shown that compounds with similar pyrazole structures often demonstrate efficacy against various bacterial strains, suggesting that this compound may also inhibit microbial growth through similar mechanisms .

Anticancer Activity

The compound has shown promising anticancer properties in several studies. For instance, it has been evaluated against multiple cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The reported GI50 (growth inhibition) values for these cell lines were 3.79 µM, 12.50 µM, and 42.30 µM respectively .

Table: Anticancer Activity Against Various Cell Lines

Cell LineGI50 (µM)Mechanism of Action
MCF73.79Inhibition of cell proliferation
SF-26812.50Induction of apoptosis
NCI-H46042.30Modulation of signaling pathways

Research suggests that the mechanism of action may involve the interaction with specific enzymes or receptors that play crucial roles in cell cycle regulation and apoptosis .

The biological activity of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine is believed to stem from its ability to modulate enzyme activity and receptor interactions. This modulation can lead to alterations in cellular signaling pathways, ultimately affecting cell survival and proliferation .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in cancer therapy:

  • Study on Pyrazole Derivatives : A study conducted by Bouabdallah et al. reported significant cytotoxic effects of related compounds against Hep-2 (laryngeal cancer) and P815 (mice mastocytoma) cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Antitumor Activity Assessment : Xia et al. prepared a series of pyrazole derivatives that displayed significant antitumor activity, with one compound inducing apoptosis in A549 cells at an IC50 of 49.85 µM .

Comparative Analysis

To better understand the uniqueness of 3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]butan-1-amine, a comparative analysis with structurally similar compounds can be insightful:

Compound NameStructural FeaturesSimilarity Level
3-methyl-1H-pyrazoleSimpler pyrazole ringHigh
1-methyl-1H-pyrazol-3-aminoDifferent substitution on pyrazoleModerate
5-methoxy-N-(pyrazolyl)butanamideContains methoxy groupModerate
4-amino-N-(pyrazolyl)butanamideAmino group instead of methylModerate

This table illustrates how the specific substitution pattern on the pyrazole ring enhances the compound's effectiveness compared to others in its class .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.